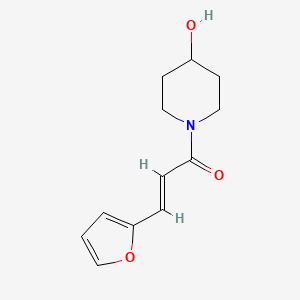
(2E)-3-(furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(Furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one, also known as 2E-FHP, is an organic compound that has been studied for its potential applications in medicine and biochemistry. It is a small molecule that has been found to have a variety of biological effects, including anti-inflammatory and anti-cancer activities.
Applications De Recherche Scientifique
Photophysical Properties in Solvent Polarity
The absorption and fluorescence characteristics of similar chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO), have been studied in different solvents. This research highlights the solvatochromic effects on absorption and fluorescence spectra, showing shifts from non-polar to polar solvents due to intramolecular charge transfer interactions. These findings indicate a significant difference in dipole moments between ground and excited states, suggesting potential applications in photophysical studies and material sciences (Kumari, Varghese, George, & Sudhakar, 2017).
Antibacterial Activity of Pyrazole Derivatives
A novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, demonstrated significant antibacterial activity. Molecular docking studies suggest these compounds as potential antimicrobial agents, particularly against Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).
Crystal Structure Analysis
The crystal structure of (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has been studied, providing insights into the molecular arrangement and interactions such as C—H⋯π and π–π interactions. This research contributes to the understanding of molecular conformations and interactions, useful in materials science and molecular design (Kapoor, Gupta, Kant, Pandya, Lade, & Joshi, 2011).
Antimicrobial Susceptibility of Novel Compounds
A study on novel furan derivatives showed antimicrobial susceptibility against various bacterial strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Rani, Yusuf, & Khan, 2012).
Antioxidant Potential of Chalcone Derivatives
(E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives were synthesized and exhibited potential as antioxidants. Their molecular docking, ADMET, QSAR, and bioactivity studies highlight their potential in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-10-5-7-13(8-6-10)12(15)4-3-11-2-1-9-16-11/h1-4,9-10,14H,5-8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBXBMITSCZZDE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



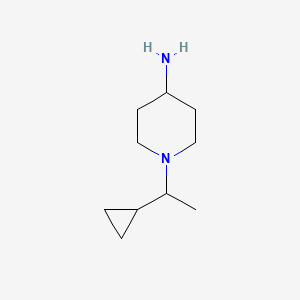
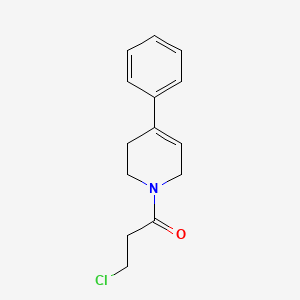
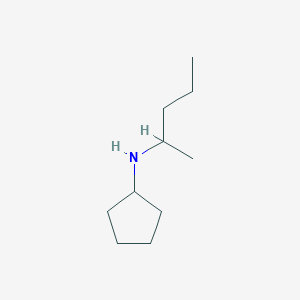
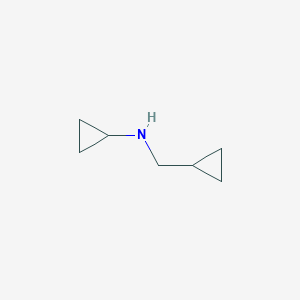
amine](/img/structure/B1486472.png)
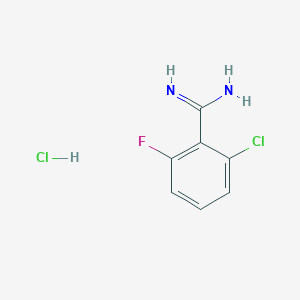
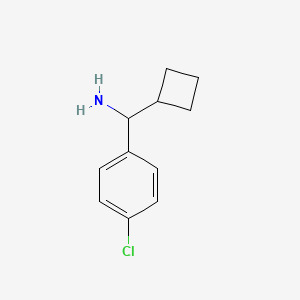
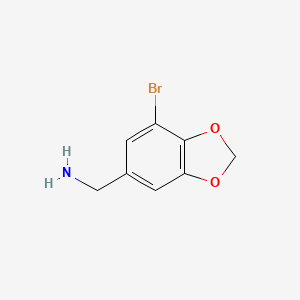
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)
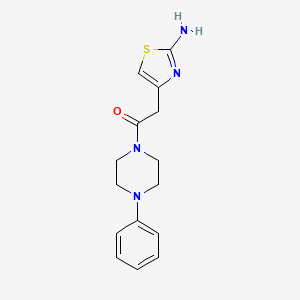
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)